molecular formula C6H7ClN2O B1447041 (2-Amino-6-chloropyridin-4-yl)methanol CAS No. 1334294-36-8

(2-Amino-6-chloropyridin-4-yl)methanol

Cat. No.: B1447041
CAS No.: 1334294-36-8
M. Wt: 158.58 g/mol
InChI Key: ZZLHFHIBGRNFJN-UHFFFAOYSA-N
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Description

(2-Amino-6-chloropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, featuring an amino group at the 2-position, a chlorine atom at the 6-position, and a hydroxymethyl group at the 4-position

Biochemical Analysis

Biochemical Properties

(2-Amino-6-chloropyridin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cells, depending on its concentration and exposure duration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may have beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in cellular response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may be transported by specific transporters or binding proteins, affecting its localization and accumulation. The distribution of this compound can influence its effectiveness and toxicity, depending on the target tissues and cells .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloropyridin-4-yl)methanol typically involves the chlorination of 2-amino-4-hydroxymethylpyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position. The process may involve the use of reagents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloropyridin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-6-chloropyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2-Amino-6-chloropyridin-4-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2-Amino-6-chloropyridine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.

    4-Hydroxymethyl-2-aminopyridine:

Uniqueness

(2-Amino-6-chloropyridin-4-yl)methanol is unique due to the presence of both the chlorine atom and the hydroxymethyl group. This combination allows for a wider range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

(2-amino-6-chloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHFHIBGRNFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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